molecular formula C24H28N2O6S B12142441 N,N-diethyl-4-{(E)-hydroxy[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}benzenesulfonamide

N,N-diethyl-4-{(E)-hydroxy[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}benzenesulfonamide

Cat. No.: B12142441
M. Wt: 472.6 g/mol
InChI Key: XHQZUTNHSWRWTD-LSDHQDQOSA-N
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Description

N,N-diethyl-4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]benzene-1-sulfonamide is a complex organic compound with a molecular formula of C24H28N2O7S

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

N,N-diethyl-4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrole derivatives, such as:

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C24H28N2O6S

Molecular Weight

472.6 g/mol

IUPAC Name

N,N-diethyl-4-[(E)-hydroxy-[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl]benzenesulfonamide

InChI

InChI=1S/C24H28N2O6S/c1-4-25(5-2)33(30,31)19-13-11-18(12-14-19)22(27)20-21(17-9-7-6-8-10-17)26(15-16-32-3)24(29)23(20)28/h6-14,21,27H,4-5,15-16H2,1-3H3/b22-20+

InChI Key

XHQZUTNHSWRWTD-LSDHQDQOSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)/O

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)O

Origin of Product

United States

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